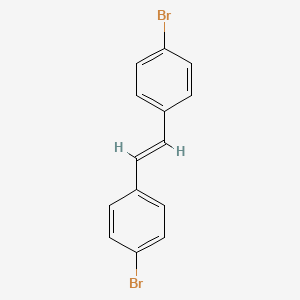
4,4'-dibromostilbene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Dibromostilbene is an organic compound with the molecular formula C14H10Br2. It is a derivative of trans-stilbene, where two bromine atoms are substituted at the 4 and 4’ positions of the phenyl rings. This compound is known for its unique optical properties and its role as an electron acceptor in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Dibromostilbene can be synthesized through a double Heck reaction involving (aryldiazo)amines and vinyltriethoxysilane. The process involves the formation of a triazene intermediate, which is then reacted with palladium acetate and vinyltriethoxysilane under controlled conditions to yield 4,4’-dibromostilbene .
Industrial Production Methods: Industrial production of 4,4’-dibromostilbene typically involves the bromination of trans-stilbene using bromine in the presence of a suitable solvent. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dibromostilbene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize 4,4’-dibromostilbene.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to form different derivatives.
Major Products Formed:
Substitution: Formation of 4,4’-diiodostilbene when reacted with sodium iodide.
Oxidation: Formation of stilbene oxide.
Reduction: Formation of 4,4’-dibromo-1,2-diphenylethane
Scientific Research Applications
4,4’-Dibromostilbene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of 4,4’-dibromostilbene involves its role as an electron acceptor. It participates in electron transfer reactions due to its redox potential of 1.8 V. This property makes it useful in various catalytic and electron transfer processes. The compound’s interaction with molecular targets and pathways is primarily through its ability to accept electrons and facilitate redox reactions .
Comparison with Similar Compounds
4,4’-Diiodostilbene: Similar in structure but with iodine atoms instead of bromine.
4,4’-Dichlorostilbene: Contains chlorine atoms instead of bromine.
trans-Stilbene: The parent compound without any halogen substitution.
Uniqueness: 4,4’-Dibromostilbene is unique due to its specific bromine substitution, which imparts distinct optical and electronic properties. Its high efficiency in light emission and resistance to various chemical conditions make it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
1-bromo-4-[(E)-2-(4-bromophenyl)ethenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H/b2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHMPNUQSJNJDL-OWOJBTEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2940158.png)
![2-ethoxy-N-[(1-methanesulfonylpiperidin-4-yl)methyl]acetamide](/img/structure/B2940159.png)
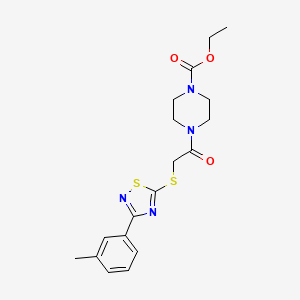
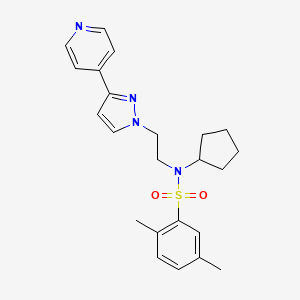

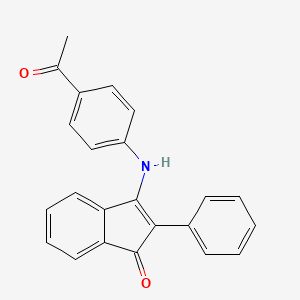
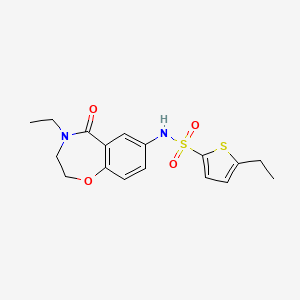
![N-(2-fluorophenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2940169.png)
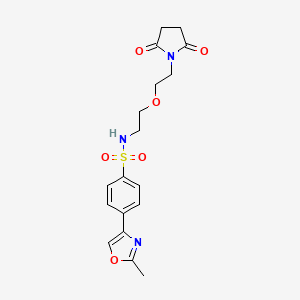
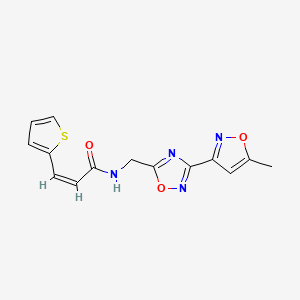

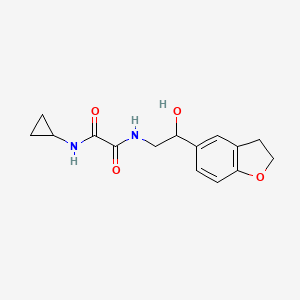
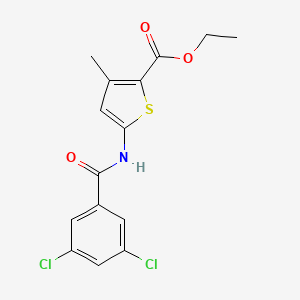
![4-Bromo-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one](/img/structure/B2940181.png)
